2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether
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Overview
Description
2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable entity in medicinal chemistry and drug design .
Preparation Methods
The synthesis of 2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether involves several steps. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction forms the triazole ring on the thiadiazole scaffold. Industrial production methods often employ green chemistry techniques, such as microwave-assisted synthesis and ultrasound chemistry, to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether has numerous applications in scientific research:
Chemistry: It serves as a synthetic intermediate in the preparation of more complex molecules.
Medicine: The compound exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiadiazole rings enable it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . This can result in various therapeutic effects, such as anticancer or antimicrobial activity .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives: Exhibiting antifungal and antitumor properties.
The uniqueness of 2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether lies in its specific substitution pattern and the presence of the methylsulfonyl group, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C16H18ClN5O3S2 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H18ClN5O3S2/c1-25-13-4-3-11(9-12(13)17)15-20-22-14(18-19-16(22)26-15)10-5-7-21(8-6-10)27(2,23)24/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
ILGVAWDFIMEPOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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